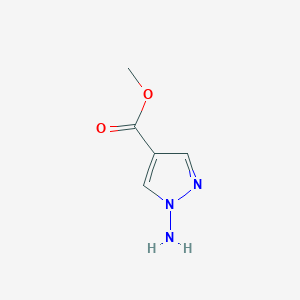
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is a brominated xanthene derivative. This compound is known for its vibrant color and is often used as a dye or pigment in various applications. Its molecular formula is C13H4Br4O3, and it has a molecular weight of 548.79 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one typically involves the bromination of fluorescein. The process begins by dissolving fluorescein in ethanol and gradually adding bromine while maintaining the reaction temperature below 40°C. Initially, dibromo fluorescein forms, which is soluble in ethanol. As more bromine is added, the solution turns red, and tetrabromo fluorescein precipitates as brick-red crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of catalysts to facilitate the substitution.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually carried out under controlled conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
科学的研究の応用
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: Employed as a fluorescent dye for staining and imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized as a pigment in the production of inks, paints, and plastics
作用機序
The mechanism of action of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescence properties make it useful for tracking and imaging these interactions. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
2,4,5,7-Tetrabromo-3,6-dihydroxyxanthene: Similar in structure but with different functional groups.
2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl benzoic acid: Another brominated xanthene derivative with additional functional groups.
Uniqueness
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is unique due to its specific bromination pattern and its vibrant color, which makes it particularly useful as a dye and pigment. Its fluorescence properties also make it valuable in scientific research applications, especially in imaging and diagnostic techniques .
特性
IUPAC Name |
2,4,5,7-tetrabromo-6-hydroxyxanthen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGVUJALGYXRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)Br)O)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)

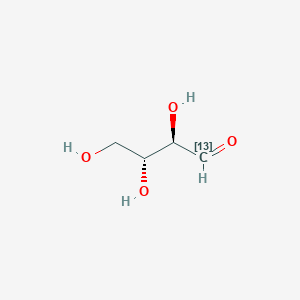
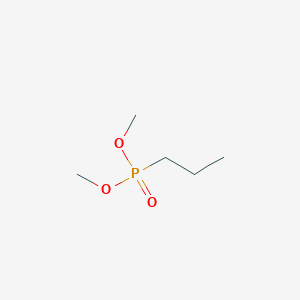

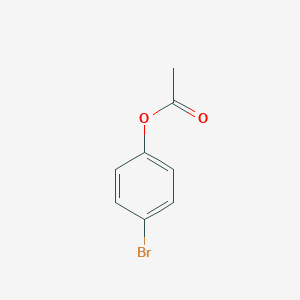
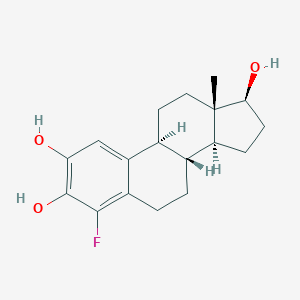
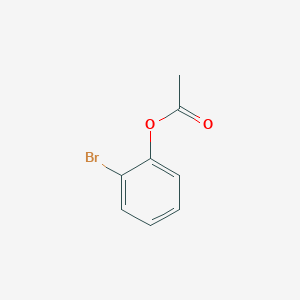



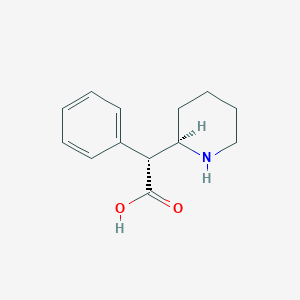
![[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate](/img/structure/B118279.png)
